

Synthesis of Heterocycles from 2-Octyne: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 2-Octyne

Cat. No.: B165417

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds starting from the internal alkyne, **2-octyne**. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The synthesis of substituted heterocycles with high efficiency and regioselectivity is a cornerstone of modern drug discovery. **2-Octyne**, a readily available and versatile building block, offers a valuable starting point for the construction of diverse heterocyclic scaffolds. This document outlines key synthetic strategies and provides detailed protocols for the preparation of furans, pyrroles, thiophenes, pyridines, quinolines, and isoxazoles from **2-octyne**. Additionally, it touches upon the relevance of these heterocyclic cores in drug development and associated biological pathways.

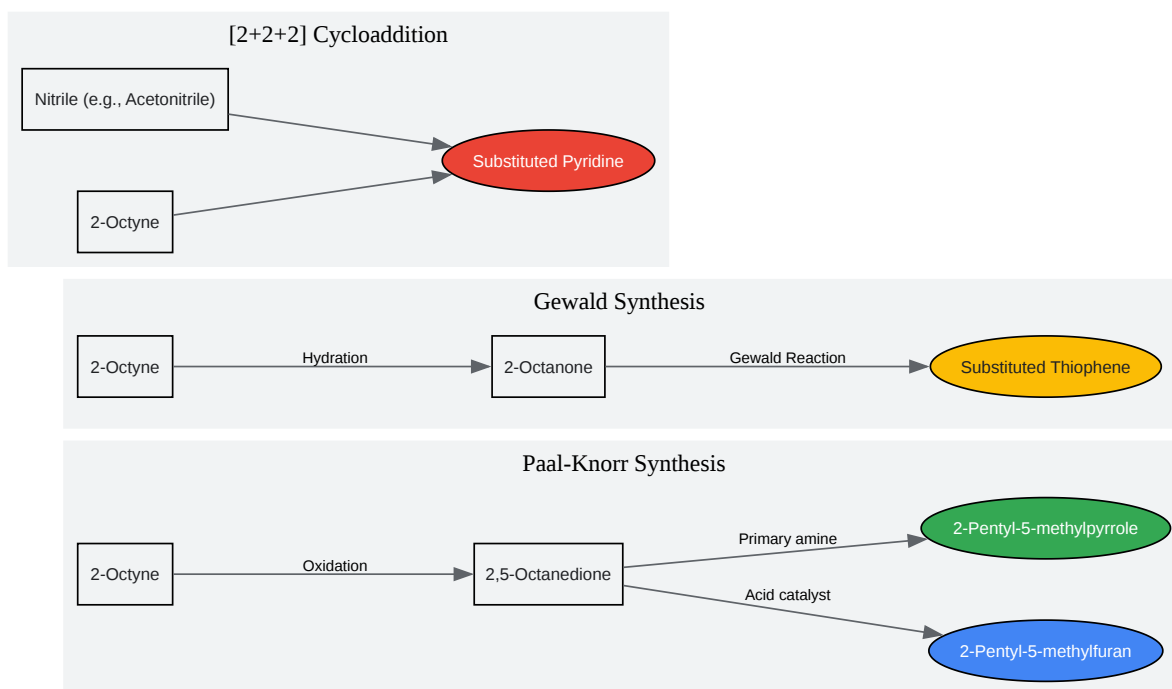
Data Presentation: Synthesis of Heterocycles from 2-Octyne

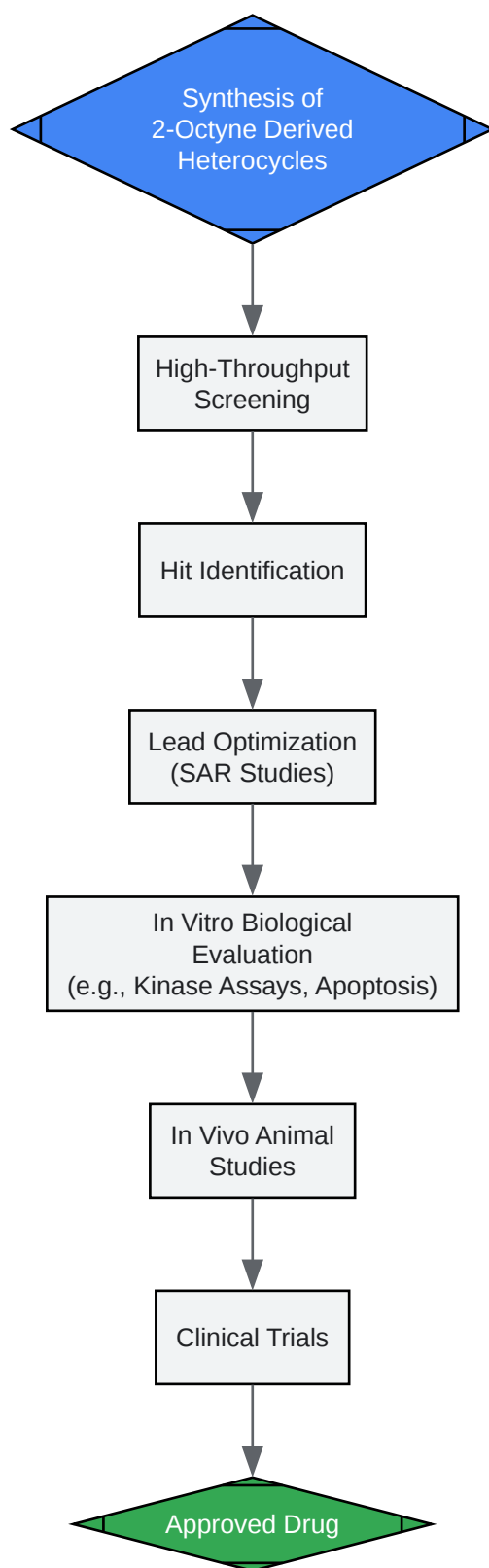
The following table summarizes the synthetic methods for converting **2-octyne** into various heterocyclic compounds, including key intermediates and typical reaction conditions.

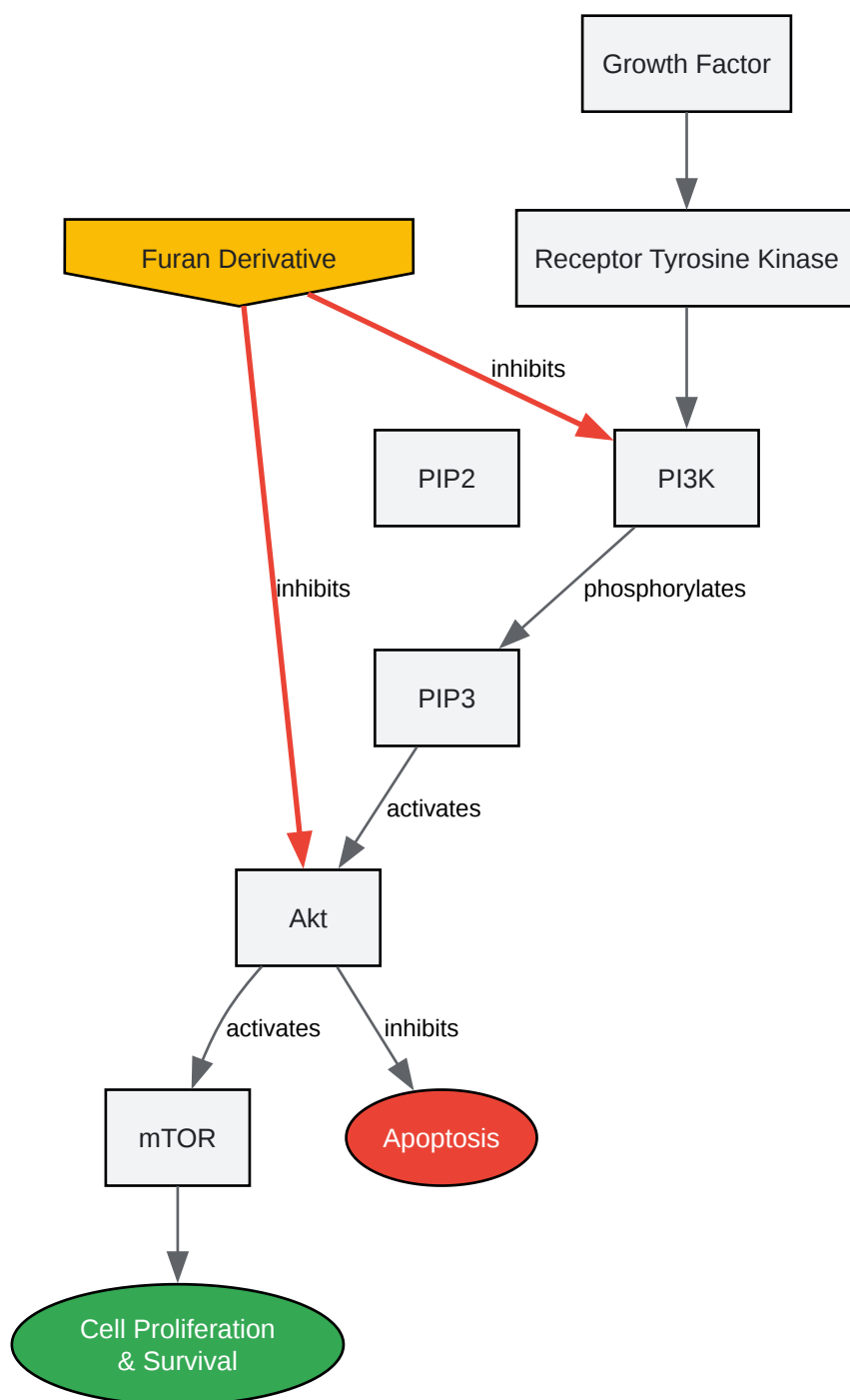
Target Heterocycle	Synthetic Method	Key Intermediate from 2-Octyne	Reagents and Conditions	Typical Yield (%)
Furan	Paal-Knorr Synthesis	2,5-Octanedione	1. RuO ₄ (cat.), NaIO ₄ ; 2. Acid catalyst (e.g., p-TsOH), heat	70-85
Pyrrole	Paal-Knorr Synthesis	2,5-Octanedione	1. RuO ₄ (cat.), NaIO ₄ ; 2. Primary amine (e.g., aniline), acetic acid, heat	65-80
Thiophene	Gewald Synthesis	2-Octanone	1. HgSO ₄ , H ₂ SO ₄ , H ₂ O; 2. Ethyl cyanoacetate, S ₈ , base (e.g., morpholine)	60-75
Pyridine	Rhodium-catalyzed [2+2+2] Cycloaddition	Not Applicable	Acetonitrile, [RhCl(COD)] ₂ , AgSbF ₆ , heat	50-70
Quinoline	Friedländer Annulation	2-Octyne	2-Aminoaryl ketone, base (e.g., KOH), heat	60-80
Isoxazole	1,3-Dipolar Cycloaddition	Not Applicable	Nitrile oxide (generated in situ), heat	75-90

Mandatory Visualization: Synthetic Pathways and Workflows

Synthetic Routes from 2-Octyne to Key Heterocycles







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